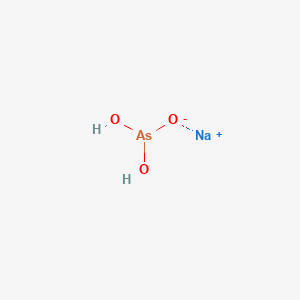
Sodium Oxidoarsonous Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium oxidoarsonous acid, also known by its chemical formula NaAsO2, is an inorganic compound that contains sodium, arsenic, and oxygen. It is a derivative of arsenous acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is typically encountered as a white, crystalline solid and is highly soluble in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium oxidoarsonous acid can be synthesized through the reaction of arsenous acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure complete reaction and high yield. The chemical equation for this synthesis is:
H3AsO3+NaOH→NaAsO2+2H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting arsenic trioxide with sodium hydroxide. This method is preferred due to its efficiency and cost-effectiveness. The reaction is conducted in large reactors with continuous stirring to ensure uniformity and completeness of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: Sodium oxidoarsonous acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sodium arsenate.
Reduction: It can be reduced to elemental arsenic under specific conditions.
Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other elements or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reducing Agents: Zinc or iron can be used to reduce it to elemental arsenic.
Substitution Reactions: Halogens or other nucleophiles can be used in substitution reactions.
Major Products Formed:
Oxidation: Sodium arsenate (Na3AsO4)
Reduction: Elemental arsenic (As)
Substitution: Various organoarsenic compounds depending on the substituent used.
Aplicaciones Científicas De Investigación
Sodium oxidoarsonous acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on biological systems, particularly its toxicity and potential therapeutic uses.
Medicine: Research is ongoing into its potential use in treating certain types of cancer due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of pesticides, herbicides, and wood preservatives due to its biocidal properties.
Mecanismo De Acción
The mechanism of action of sodium oxidoarsonous acid involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This property is exploited in its use as a biocide and in cancer treatment research, where it induces apoptosis in cancer cells by disrupting their metabolic pathways.
Comparación Con Compuestos Similares
Sodium arsenate (Na3AsO4): Another arsenic-containing compound with similar applications but different chemical properties.
Arsenic trioxide (As2O3): Used in similar applications but has different reactivity and toxicity profiles.
Sodium arsenite (NaAsO2): Chemically similar but with distinct uses and properties.
Uniqueness: Sodium oxidoarsonous acid is unique due to its specific reactivity and solubility properties, making it suitable for particular applications in industry and research. Its ability to undergo various chemical reactions and its effectiveness as a biocide and potential therapeutic agent highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
60189-99-3 |
|---|---|
Fórmula molecular |
AsH2NaO3 |
Peso molecular |
147.926 g/mol |
Nombre IUPAC |
sodium;dihydrogen arsorite |
InChI |
InChI=1S/AsH2O3.Na/c2-1(3)4;/h2-3H;/q-1;+1 |
Clave InChI |
OMPOAAVAIXSVJZ-UHFFFAOYSA-N |
SMILES canónico |
O[As](O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


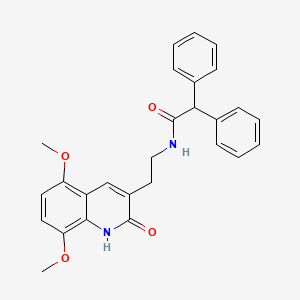
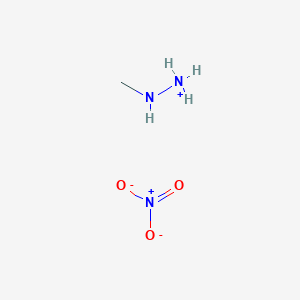
![[(3S)-3-methyl-3-piperidyl]methanol](/img/structure/B14121259.png)
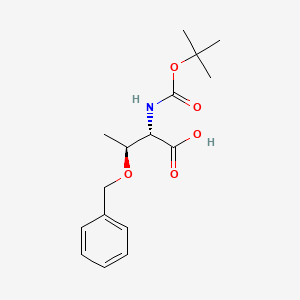
![1,7-dimethyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14121278.png)
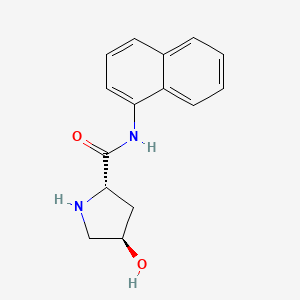
![3-[(3-Methoxyphenyl)amino]-6-methylphenol](/img/structure/B14121301.png)

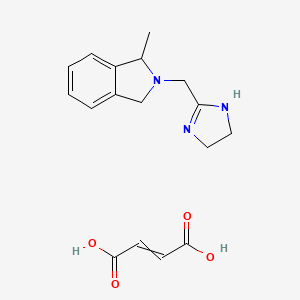
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14121311.png)
![N-(4-(Benzo[b]thiophene-3-yl)phenyl)acetamide](/img/structure/B14121317.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121328.png)
![(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14121337.png)
![1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14121338.png)
